6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid is a heterocyclic organic compound with the molecular formula and a molecular weight of 303.1 g/mol. This compound is a derivative of cinnoline, characterized by the presence of a bromine atom, an ethoxy group, and a hydroxyl group, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.
The compound can be synthesized through various chemical reactions involving cinnoline derivatives. Its synthesis typically involves bromination followed by ethoxylation and hydroxylation reactions. The specific conditions for these reactions can vary, impacting the yield and purity of the final product.
6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid is classified as a heterocyclic aromatic compound. It belongs to the broader category of carboxylic acids due to the presence of the carboxylic acid functional group (-COOH) in its structure. This classification is significant for understanding its reactivity and interactions with other chemical species.
The synthesis of 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid can be achieved through several methods:
The reaction conditions, such as temperature, solvent choice, and catalysts, are crucial for optimizing yield and purity. For instance, using polar solvents may enhance solubility and reaction rates, while specific catalysts can facilitate ethoxylation reactions more efficiently.
The molecular structure of 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid features a fused ring system characteristic of cinnoline derivatives. The structural formula can be represented as follows:
This structure includes:
The compound's physical properties include:
6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The specific conditions (temperature, pressure, solvent) are critical for achieving desired products from these reactions.
The mechanism of action of 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid involves its interaction with biological targets such as enzymes or receptors. The compound may function as an inhibitor or activator, influencing various biological pathways including signal transduction and gene expression regulation.
Research indicates that compounds similar to this one have shown potential in modulating enzyme activities involved in metabolic processes, though specific data on this compound's exact interactions remain limited.
Key physical properties include:
Chemical properties include:
Relevant analyses such as spectroscopy (NMR, IR) would provide further insights into its structural characteristics and functional groups.
6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid has several scientific applications:
Its unique structure allows it to participate in various chemical reactions, making it valuable in both academic research and industrial applications.
Cinnoline, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyridazine ring (1,2-diazanaphthalene), provides a versatile and privileged scaffold in drug design. The planar, electron-deficient core exhibits unique physicochemical properties, enabling diverse interactions with biological targets. Strategic substitution on the cinnoline ring system profoundly modulates its electronic character, solubility, and binding affinity. The introduction of a carboxylic acid at C-3 (as seen in 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid) serves multiple critical functions. Firstly, it introduces a negatively charged or hydrogen-bonding moiety under physiological conditions, facilitating interactions with basic amino acid residues (e.g., arginine, lysine, histidine) in enzyme active sites or receptor pockets. Secondly, the carboxylic acid group enhances water solubility, counterbalancing the hydrophobicity of the aromatic core, which is crucial for bioavailability. Thirdly, this group serves as a synthetic handle for further derivatization into esters, amides, or other bioisosteres [2] [9].
The bromine atom at C-6 is a heavy halogen strategically positioned to influence electronic distribution through both inductive and resonance effects. Bromine's substantial size promotes hydrophobic interactions within protein pockets and can participate in halogen bonding—a directional interaction where the bromine acts as an electrophile (Lewis acid) interacting with electron donors like carbonyl oxygens or imidazole nitrogens in proteins. This interaction enhances binding affinity and selectivity, explaining bromine's prevalence in optimizing ligand-target interactions [3] [7].
The ethoxy group at C-7 (-OCH₂CH₃) contributes steric bulk and moderate electron-donating character via resonance. Ethoxy substitution can shield sensitive regions of the molecule, influence metabolic stability by blocking oxidative sites, and modulate lipophilicity (LogP). Compared to a methoxy group (-OCH₃), the ethyl chain offers increased lipophilicity and potentially different metabolic pathways, impacting overall pharmacokinetics [1] [2].
The hydroxyl group at C-4 (-OH) introduces a potent hydrogen-bond donor/acceptor. This group significantly impacts the molecule's electronic properties through resonance, contributing to the potential for keto-enol tautomerism (lactam-lactim tautomerism) involving the adjacent carbonyl at C-3/C-4. This tautomeric equilibrium influences charge distribution, solubility, and metal-chelating potential, which is particularly relevant for targeting metalloenzymes [1] [3] [8].
Table 1: Key Substituents in 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic Acid and Their Pharmacophoric Roles
Position | Substituent | Key Properties | Medicinal Chemistry Roles |
---|---|---|---|
C-3 | Carboxylic Acid (-COOH) | Ionizable (pKa ~4-5), Hydrogen bond donor/acceptor, Dipolar | Enhances solubility, Protein binding via ionic/H-bonding, Synthetic handle for prodrugs (esters/amides) |
C-4 | Hydroxyl (-OH) | Tautomerism (Lactam/Lactim), H-bond donor/acceptor, Chelating | Metal coordination, H-bonding interactions, Influences electronic density |
C-6 | Bromo (-Br) | Large hydrophobic surface, Halogen bonding capability, Moderate inductive effect | Hydrophobic filling, Specific halogen bonding to proteins, Steric block |
C-7 | Ethoxy (-OC₂H₅) | Moderate electron donor, Steric bulk, Lipophilic | Modulates electron density, Blocks metabolic oxidation sites, Increases LogP |
The exploration of cinnoline chemistry began in the late 19th century, with early syntheses often yielding low complexity scaffolds. The Pfitzinger reaction (condensation of isatin derivatives with carbonyl compounds) emerged as a pivotal early method for generating quinoline-4-carboxylic acids, laying the conceptual groundwork for analogous cinnoline syntheses [3] [6]. Initial medicinal interest focused on unsubstituted or minimally substituted cinnolines, revealing modest antibacterial or antimalarial activities but often plagued by poor solubility or toxicity. The introduction of halogen atoms, particularly bromine, marked a significant advancement. Early 20th-century studies demonstrated that bromination enhanced bioactivity across various heterocyclic systems. Bromine's ability to engage in specific interactions (halogen bonding) was later recognized as a key mechanism, driving systematic exploration of bromo-cinnolines [3] [7].
The rational incorporation of alkoxy groups, transitioning from methoxy to ethoxy, represented a refinement strategy. Ethoxy groups offered an optimal balance: larger than methoxy, providing better steric shielding of adjacent positions potentially susceptible to metabolic oxidation, while avoiding the excessive lipophilicity associated with longer alkoxy chains (e.g., propoxy, butoxy). Research in the 1980s-1990s on related heterocycles like quinolones demonstrated that 7-ethoxy groups could significantly improve metabolic stability compared to their 7-H or 7-methoxy counterparts, a finding extrapolated to cinnoline design [2] [3].
The strategic combination of bromine and ethoxy substituents on the cinnoline scaffold emerged as a deliberate pharmacophore optimization strategy in the late 20th and early 21st centuries. This period saw the development of more sophisticated synthetic methodologies, such as transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), enabling the precise installation of bromo and ethoxy groups onto pre-formed cinnoline cores or advanced intermediates. Concurrently, the evolution of the Pomeranz-Fritsch-Bobbitt cyclization and its modifications provided robust routes to tetrahydroisoquinoline carboxylic acids, further stimulating interest in bicyclic diaza systems like cinnolines [6]. The synthesis of 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid exemplifies this modern convergence, leveraging advanced electrophilic bromination and alkylation techniques to achieve regioselective functionalization [1] [3].
Table 2: Historical Milestones in Brominated/Ethoxylated Heterocycle Development Relevant to Cinnolines
Time Period | Key Development | Impact on Cinnoline Design |
---|---|---|
Late 1800s | Discovery of Pfitzinger Reaction (Quinoline-4-CA synthesis) | Established foundation for bicyclic fused heterocycle synthesis with carboxylic acid handle |
Early-Mid 1900s | Empirical observation of halogen (Br, Cl) enhancement of bioactivity in heterocycles | Drove systematic bromination studies on cinnoline scaffolds |
1980s-1990s | Recognition of halogen bonding & metabolic role of alkoxy groups (e.g., 7-ethoxy quinolones) | Rationalized bromine positioning and shift from methoxy to ethoxy for stability |
Late 1990s-2000s | Advancements in regioselective bromination & O-alkylation techniques; Pd-catalyzed coupling | Enabled precise synthesis of 6-Br-7-ethoxy substituted cinnolines |
2000s-Present | Refinement of Pomeranz-Fritsch-Bobbitt cyclization and analogues | Provided routes to complex bicyclic systems incorporating amino/carboxyl motifs |
The systematic IUPAC name "6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid" precisely defines the structure according to established rules. The parent heterocycle is "cinnoline". The numbering assigns priority to the heteroatoms: Nitrogen atoms at positions 1 and 2 receive the lowest possible numbers. Consequently, the fusion carbon between benzene and pyridazine is C-8a, and the adjacent carbon is C-4a. The carboxylic acid substituent is attached to C-3, the hydroxyl group to C-4, bromine to C-6, and the ethoxy group (-OC₂H₅) to C-7. The substituents are listed in alphabetical order (Bromo, Ethoxy, Hydroxy, Carboxylic acid) as prefixes before the parent name [5] [9].
The cinnoline core exhibits significant potential for positional isomerism, making precise nomenclature critical:
Table 3: Key Positional Isomers of 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic Acid
Isomer Designation | Core Structure | Key Differences & Implications |
---|---|---|
5-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid | Cinnoline | Bromine ortho to N1. Different electronic effects on core, Altered halogen bonding geometry, Potential steric clash with ethoxy |
6-Bromo-8-ethoxy-4-hydroxycinnoline-3-carboxylic acid | Cinnoline | Ethoxy ortho to N2. May influence N2 basicity/protonation, Different steric environment near carboxylic acid |
6-Bromo-7-ethoxy-3-hydroxycinnoline-4-carboxylic acid | Cinnoline | Functional groups swapped (OH at C-3, COOH at C-4). No lactam-lactim tautomerism possible between these groups, Different H-bonding pattern, Altered acidity (pKa) of COOH |
7-Bromo-6-ethoxy-4-hydroxycinnoline-3-carboxylic acid | Cinnoline | Bromine and ethoxy positions swapped. Bromine ortho to N2 and adjacent to C-8 position, Ethoxy meta to N1/N2, Adjacent Br/OH groups may interact |
6-Bromo-7-ethoxy-1-hydroxycinnoline-4-carboxylic acid | Cinnoline | Hydroxyl attached to nitrogen (N1-OH). Represents N-oxide or hydroxylamine tautomer, Dramatically different electronic properties and reactivity |
The CAS Registry Number 1041853-22-8 uniquely identifies 6-bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid, distinguishing it from all possible positional isomers and derivatives. Its molecular formula, C₁₁H₉BrN₂O₄, and molecular weight, 313.104 g/mol, provide essential identifiers [1]. Common names or abbreviations for this specific compound are not widely established, emphasizing the necessity of using its systematic IUPAC name or CAS number for unambiguous communication. The presence of multiple functional groups (carboxylic acid, phenol, bromide, ether) contributes to its moderate calculated LogP (approximately 2.19) and substantial Polar Surface Area (PSA ~92.5 Ų), parameters critical for predicting absorption and permeability in drug discovery contexts [1] [3].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: